1,2-Diphenyl-1-ethanone oxime is an organic compound with the molecular formula and a molecular weight of approximately 211.26 g/mol. It is characterized by the presence of an oxime functional group, which is derived from the corresponding ketone, 1,2-diphenyl-1-ethanone. The compound features two phenyl groups attached to a central ethanone structure, contributing to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .
,2-Diphenyl-1-ethanone oxime, also known as benzil oxime, finds application in organic synthesis as a precursor to various other organic compounds. Its oxime functionality can be readily transformed into other functional groups, making it a versatile starting material. For instance, treatment with dehydrating agents like phosphorus pentachloride (PCl5) can lead to the formation of diphenylacetophenone, a valuable intermediate in the synthesis of pharmaceuticals and dyes.
1,2-Diphenyl-1-ethanone oxime serves as a reference standard in analytical chemistry due to its well-defined properties and high purity. Its characteristic spectral data, such as mass spectrometry and nuclear magnetic resonance (NMR), allows for the identification and characterization of unknown compounds with similar structures []. Additionally, its ability to form complexes with certain metal ions can be utilized in analytical techniques like gravimetric analysis [].
Research suggests that 1,2-Diphenyl-1-ethanone oxime possesses potential applications in material science. Studies have explored its use as a dopant in the development of organic light-emitting diodes (OLEDs) due to its ability to modify the electrical and luminescent properties of the material [].
These reactions highlight the versatility of 1,2-diphenyl-1-ethanone oxime in synthetic organic chemistry .
Research indicates that 1,2-diphenyl-1-ethanone oxime exhibits various biological activities. It has been studied for its potential anti-cancer properties and is involved in the design of small molecules that can inhibit tumor growth. Its ability to interact with biological targets makes it a candidate for further pharmacological studies .
Several methods exist for synthesizing 1,2-diphenyl-1-ethanone oxime:
These methods emphasize the compound's accessibility for research and industrial applications .
1,2-Diphenyl-1-ethanone oxime finds applications in various fields:
These applications underline its significance in both academic research and industrial processes .
Interaction studies have shown that 1,2-diphenyl-1-ethanone oxime can form complexes with various metal ions. These interactions are crucial for understanding its behavior in biological systems and its potential as a drug candidate. Additionally, studies have explored its binding affinity with certain proteins, indicating its relevance in medicinal chemistry .
Several compounds share structural similarities with 1,2-diphenyl-1-ethanone oxime. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzophenone | C13H10O | Commonly used as a UV filter; lacks an oxime group. |
| Acetophenone | C8H8O | A simpler ketone; used as a solvent and flavoring agent. |
| Benzoin | C14H12O3 | A precursor to many organic compounds; contains a hydroxyl group. |
| Benzylideneacetophenone | C15H12O | Exhibits anti-cancer properties; contains an additional double bond. |
The uniqueness of 1,2-diphenyl-1-ethanone oxime lies in its specific oxime functional group, which imparts distinct reactivity and biological activity compared to these similar compounds .
The oxime functionality of 1,2-diphenyl-1-ethanone oxime exhibits diverse nucleophilic addition reactions that are fundamental to its synthetic utility. These reactions are characterized by the dual nucleophilic sites at both the nitrogen and oxygen atoms of the oxime group, which enable various transformation pathways depending on reaction conditions and substrate nature [1] [2].
One of the most significant nucleophilic addition reactions involves aniline-catalyzed oxime ligation, which has revolutionized bioconjugation approaches. The mechanism involves the formation of a more reactive protonated aniline Schiff base intermediate, which significantly accelerates the reaction rate. Under optimized conditions at pH 4.5-7, this catalytic system demonstrates remarkable rate enhancements of up to 400-fold compared to uncatalyzed reactions [3]. The reaction proceeds through transimination, where the protonated aniline Schiff base undergoes nucleophilic attack by the oxime oxygen, followed by rapid rearrangement to form the desired oxime-linked products [4].
The nucleophilic addition of oximes to nitrilium complexes represents another important class of reactions. Research has demonstrated that 1,2-diphenyl-1-ethanone oxime can react with nitrilium closo-decaborate clusters at room temperature, yielding iminium closo-decaborates with high efficiency [1]. The reaction kinetics show a four-order-of-magnitude decrease in reactivity from hydroxyguanidine to aromatic ketoximes, indicating the significant influence of electronic and steric factors on reaction rates. The mechanism involves stepwise formation of an orientation complex, followed by nucleophilic attack and proton migration [1].
Transition metal complexes can facilitate nucleophilic addition reactions of oximes under mild conditions. The addition of oximes to coordinated nitriles in rhenium complexes proceeds through nucleophilic attack of the oxime oxygen on the electrophilically activated carbon atom of the organonitrile [5]. This metal-mediated pathway provides high yields of iminoacylated species and demonstrates the activating effect of metal coordination on nitrile substrates [6].
Recent investigations have revealed that nucleophilic substitution reactions can occur at the sp² nitrogen atoms of oximes, challenging conventional organic chemistry principles. These reactions proceed through an SN2-type mechanism with inversion of configuration at the nitrogen center [7]. The stereospecificity of these transformations depends on the geometric configuration of the oxime, with E-isomers showing different reactivity patterns compared to Z-isomers [7].
The oxidation-reduction behavior of 1,2-diphenyl-1-ethanone oxime is highly dependent on the reaction medium and the nature of the oxidizing or reducing agents employed. These redox transformations are crucial for synthetic applications and provide access to diverse functional groups [8] [9].
Oxidation of 1,2-diphenyl-1-ethanone oxime can proceed through several pathways depending on the oxidizing agent and reaction conditions. Treatment with hydrogen peroxide and potassium permanganate leads to the formation of nitroso compounds through electron transfer mechanisms . The oxidation process is facilitated by the relatively high nucleophilicity of the oxime nitrogen, which makes it susceptible to single-electron oxidation [9].
Advanced oxidative processes involve the generation of oxime radicals, which can participate in intermolecular coupling reactions. The oxidative cyclization of oximes using TEMPO and potassium carbonate results in the formation of isoxazolines and isoxazoles through radical mechanisms [9]. These transformations involve initial formation of iminoxyl radicals, followed by intramolecular cyclization and subsequent oxidation to yield the final heterocyclic products [9].
The reduction of 1,2-diphenyl-1-ethanone oxime can be achieved through various methods, each leading to different product distributions. Catalytic reduction using transition metal catalysts such as platinum or nickel-cobalt mixtures in the presence of hydrogen gas yields hydroxylamines through selective reduction of the carbon-nitrogen double bond [8]. This process requires careful control of reaction conditions to avoid over-reduction and cleavage of the nitrogen-oxygen bond.
Electrochemical reduction in aqueous solutions proceeds through a multi-electron process involving diprotonation of the oxime group [11]. The reduction mechanism involves initial electron transfer to form radical anions, followed by protonation and further reduction to yield imine intermediates. The pH dependence of this process is significant, with optimal conditions typically maintained between pH 5-8 [11].
Treatment of 1,2-diphenyl-1-ethanone oxime with hydride reducing agents such as sodium borohydride or lithium aluminum hydride leads to the formation of primary and secondary amines through direct hydride addition [12]. The mechanism involves nucleophilic attack of the hydride on the carbon center of the oxime, followed by protonation and elimination of hydroxide. The stereochemical outcome of these reactions depends on the substrate structure and reaction conditions [13].
The coordination chemistry of 1,2-diphenyl-1-ethanone oxime with transition metals is characterized by versatile binding modes and the ability to stabilize unusual oxidation states. The compound can function as both monodentate and bidentate ligand, depending on the metal center and reaction conditions [14] [5].
Copper(II) complexes of 1,2-diphenyl-1-ethanone oxime demonstrate exceptional stability and interesting structural features. The oxime ligand coordinates through both nitrogen and oxygen atoms, forming stable chelate rings that can accommodate various coordination geometries [15]. These complexes exhibit the ability to stabilize copper in the +3 oxidation state under specific conditions, which is significant for catalytic applications [14].
The formation of polynuclear copper complexes involves bridging coordination modes, where the oxime oxygen can bridge multiple metal centers. This leads to the formation of molecular wheels and high-nuclearity metal clusters with interesting magnetic properties [16]. The structural diversity of these complexes makes them valuable for materials science applications.
Nickel(II) and cobalt(II) complexes of 1,2-diphenyl-1-ethanone oxime exhibit octahedral and tetrahedral geometries, respectively [15]. The oxime ligand acts as a chelating agent, forming stable five-membered rings through nitrogen and oxygen coordination. These complexes demonstrate the ability to access higher oxidation states, with nickel(III) and cobalt(III) being readily accessible through chemical oxidation [14].
The magnetic properties of these complexes are influenced by the coordination environment and the electronic configuration of the metal center. The strong ligand field created by the oxime coordination leads to specific spin states that are useful for magnetic materials applications [17].
Platinum(II) complexes of 1,2-diphenyl-1-ethanone oxime are predominantly square planar and exhibit high stability due to the strong metal-nitrogen bonds [5]. The coordination leads to significant changes in the electronic properties of the oxime ligand, including decreased pKa values and enhanced reactivity toward further transformations [18].
The platinum complexes can undergo self-assembly processes through hydrogen bonding between coordinated oxime and oximato species, leading to the formation of extended polymeric structures [5]. These assemblies have potential applications in supramolecular chemistry and materials science.
Rhenium(IV) complexes demonstrate unique reactivity patterns where the oxime coordination activates the metal center toward nitrile substitution reactions [6]. The mechanism involves coordination of the oxime through the nitrogen atom, followed by nucleophilic attack on activated nitrile ligands. This metal-mediated activation provides access to iminoacylated products under mild conditions [5].
The photochemical behavior of 1,2-diphenyl-1-ethanone oxime encompasses several distinct transformation pathways that are dependent on the excitation wavelength, reaction medium, and presence of photosensitizers [19] [20].
The most fundamental photochemical transformation involves geometric isomerization between E and Z configurations. This process occurs through triplet-triplet energy transfer mechanisms and proceeds via the ππ* triplet state [19]. The isomerization is facilitated by photosensitizers with appropriate triplet energies, typically between 53-69 kcal/mol for effective transformation [20].
The mechanism involves initial energy transfer from the photosensitizer to the oxime substrate, followed by rotation around the carbon-nitrogen double bond in the triplet state. The process is reversible, but the equilibrium can be shifted toward the thermodynamically less stable Z-isomer under appropriate conditions [20].
The photo-Beckmann rearrangement represents a significant synthetic transformation that occurs through ππ* singlet state excitation [19]. The mechanism involves formation of an oxazirane intermediate through intramolecular cyclization, followed by stereospecific ring opening to yield rearranged products [21]. This transformation is particularly useful for the synthesis of lactams and other nitrogen-containing heterocycles.
The regioselectivity of the photo-Beckmann rearrangement can be controlled by accessing different oxime geometries through photoisomerization. The use of Z-oximes leads to complementary regioselectivity compared to the traditional thermal Beckmann rearrangement [20].
Photosensitized electron transfer processes involving 1,2-diphenyl-1-ethanone oxime lead to the formation of radical cations that can undergo subsequent transformations [22] [23]. The mechanism involves initial electron transfer from the oxime to the excited photosensitizer, followed by various reaction pathways including nucleophilic attack, proton transfer, and β-elimination [22].
The reactivity of oxime radical cations is highly dependent on the availability of α-protons on the alkyl groups. Substrates with accessible α-protons undergo facile β-cleavage reactions, while those without such protons show limited reactivity [22].
Recent developments in photochemistry have revealed that oximes can undergo photodeoximation reactions under visible light irradiation. The mechanism involves [2+2] cycloaddition with molecular oxygen, followed by spontaneous dissociation to regenerate the parent carbonyl compound [24]. This process is particularly useful for the design of photoactivatable systems and light-responsive materials.
The photodeoximation can be achieved using blue LED irradiation (405 nm) in the presence of oxygen, making it a mild and environmentally friendly transformation [24]. The reaction proceeds through formation of a cyclic peroxide intermediate that spontaneously decomposes to yield the desired products.
Photochemical O-H functionalization of oximes provides access to oxime ethers under mild conditions [25]. The reaction involves blue LED irradiation and proceeds through a catalyst-free mechanism with high functional group tolerance. When performed in cyclic ether solvents, interesting three-component reactions occur, leading to novel structural motifs [25].
The mechanism involves initial photoexcitation of the oxime, followed by hydrogen atom abstraction and subsequent coupling with appropriate electrophiles. The reaction demonstrates excellent chemoselectivity and can be performed under ambient conditions [25].